

An In-depth Technical Guide to Octyl Sulfoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl sulfoxide*

Cat. No.: *B156522*

[Get Quote](#)

This technical guide provides a comprehensive overview of **octyl sulfoxide**, a term that can refer to several distinct chemical compounds. This document will primarily focus on **di-n-octyl sulfoxide** as a representative example, while also providing key information on other relevant **octyl sulfoxides** to aid researchers, scientists, and drug development professionals in their work.

Identification of Octyl Sulfoxide Variants

The term "**octyl sulfoxide**" is not specific to a single chemical structure. Depending on the context, it can refer to at least three different compounds, each with its own unique CAS number and IUPAC name.

Common Name	IUPAC Name	CAS Number	Molecular Formula
Di-n-octyl sulfoxide	1-octylsulfinyloctane	1986-89-6	C16H34OS
Sulfoxide	5-(2-octylsulfinylpropyl)-1,3-benzodioxole	120-62-7	C18H28O3S
3-Chloropropyl octyl sulfoxide	1-(3-chloropropane-1-sulfinyl)octane	3569-57-1	C11H23ClOS

Di-n-octyl Sulfoxide: A Detailed Profile

Di-n-octyl sulfoxide is a symmetrical sulfoxide that serves as a good model for understanding the properties and applications of long-chain alkyl sulfoxides.

Physicochemical Properties

The following table summarizes the key physicochemical properties of di-n-octyl sulfoxide.

Property	Value	Reference
Molecular Weight	274.51 g/mol	[1]
Appearance	White to almost white powder or crystals	[1] [2]
Melting Point	71 °C	[1]
Boiling Point	399.9 ± 11.0 °C (Predicted)	[1]
Density	0.908 ± 0.06 g/cm³ (Predicted)	[1]
Solubility	Soluble in dichloromethane	[1]

Synthesis of Di-n-octyl Sulfoxide

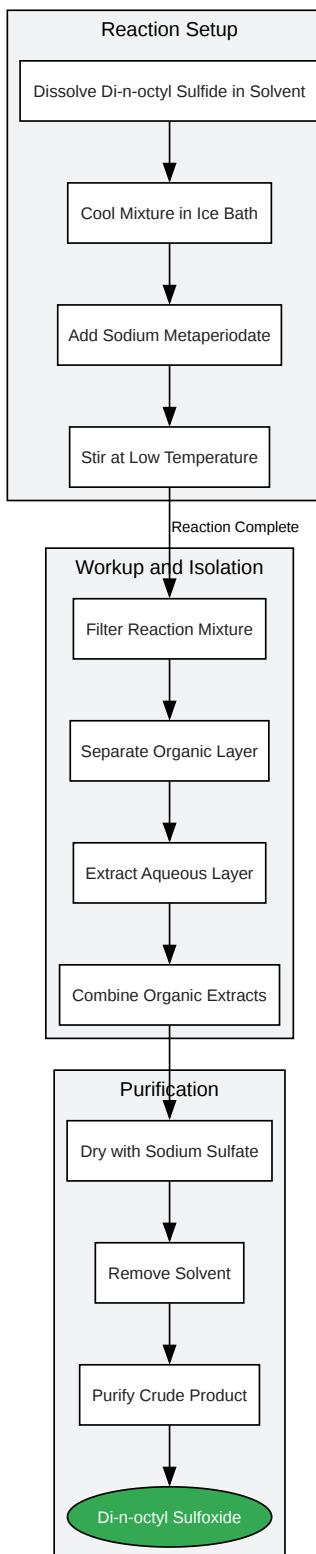
The synthesis of di-n-octyl sulfoxide typically involves the oxidation of the corresponding sulfide, di-n-octyl sulfide. A general and mild method for this transformation is the use of sodium metaperiodate in an aqueous medium. This method is known for producing high yields of sulfoxides with minimal contamination from the starting sulfide or over-oxidized sulfone products.[\[3\]](#)

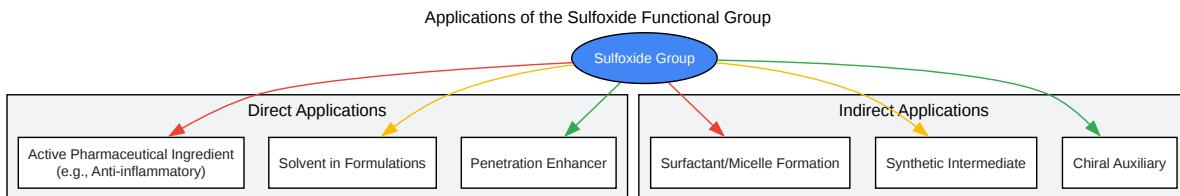
Experimental Protocol: General Synthesis of Sulfoxides via Oxidation

This protocol is adapted from a general method for the preparation of sulfoxides and can be applied to the synthesis of di-n-octyl sulfoxide with appropriate modifications for scale and substrate properties.[\[3\]](#)

Materials:

- Di-n-octyl sulfide
- Sodium metaperiodate (NaIO₄)
- Water


- Methylene chloride (CH₂Cl₂) or other suitable organic solvent
- Anhydrous sodium sulfate (Na₂SO₄)
- Activated carbon


Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve the starting sulfide in a suitable solvent mixture (e.g., water/methanol for insoluble sulfides).
- Cool the mixture in an ice bath.
- Add powdered sodium metaperiodate (approximately 1.05 equivalents) portion-wise to the stirred solution.
- Continue stirring the reaction mixture at a low temperature (e.g., 0-5 °C) for several hours (e.g., 15 hours) until the reaction is complete (monitor by TLC or other appropriate analytical technique).
- Filter the reaction mixture to remove the sodium iodate byproduct. Wash the filter cake with the organic solvent used for extraction.
- Transfer the filtrate to a separatory funnel and separate the organic layer.
- Extract the aqueous layer multiple times with the organic solvent.
- Combine the organic extracts and treat with activated carbon to remove colored impurities, if necessary.
- Dry the organic solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude sulfoxide.
- The crude product can be further purified by recrystallization or chromatography.

Workflow for the Synthesis of Di-n-octyl Sulfoxide

Synthesis Workflow for Di-n-octyl Sulfoxide

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DI-N-OCTYL SULFOXIDE | 1986-89-6 [amp.chemicalbook.com]
- 2. Di-n-octyl Sulfoxide | 1986-89-6 | TCI AMERICA [tcichemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Octyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156522#octyl-sulfoxide-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com